SF1126 - 936487-67-1

SF1126

Catalog Number: EVT-287831
CAS Number: 936487-67-1
Molecular Formula: C39H48N8O14
Molecular Weight: 852.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SF1126 is a peptidic prodrug [, , ] designed to overcome the limitations of LY294002, a widely studied but poorly soluble dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor [, , ]. SF1126 exhibits improved solubility and site selectivity due to its conjugation to an Arg-Gly-Asp (RGD) peptide via a cleavable linker []. This RGD peptide targets RGD-recognizing integrin receptors, which are often overexpressed on tumor vasculature and tumor cells [, ]. Upon reaching the tumor microenvironment, SF1126 is cleaved to release the active moiety, LY294002 [, ].

Synthesis Analysis

The synthesis of SF1126 involves the conjugation of LY294002 to an RGD peptide through a cleavable linker [, ]. Detailed synthetic procedures and specific conditions are not described in the provided abstracts.

Molecular Structure Analysis

The primary chemical reaction involving SF1126 is the cleavage of the linker that releases the active moiety, LY294002, in the tumor microenvironment [, ]. This cleavage is likely mediated by enzymes present in the tumor microenvironment, although the specific enzymes involved are not explicitly mentioned in the abstracts.

Mechanism of Action

SF1126 exerts its biological effects primarily through LY294002, which inhibits multiple kinases, including PI3K and mTOR [, ].

  • PI3K/AKT/mTOR Pathway Inhibition: LY294002 inhibits all Class IA isoforms of PI3K (α, β, and δ), blocking the phosphorylation of AKT and downstream targets like mTORC1 and mTORC2 [, , , , , ]. This inhibition disrupts critical cellular processes such as proliferation, survival, angiogenesis, and metabolism [, , , , ].
  • Inhibition of Other Kinases: LY294002 also inhibits other kinases involved in cancer development and progression, including DNA-dependent protein kinase (DNA-PK), PIM1, and polo-like kinase 1 (PLK1) [, ].
  • Induction of Oxidative Stress: LY294002 can induce oxidative stress in cancer cells, potentially contributing to its antitumor activity [, ].
  • Targeting the Tumor Vasculature: The RGD peptide component of SF1126 targets integrin receptors overexpressed on tumor vasculature, leading to enhanced drug delivery to the tumor microenvironment [, ]. This targeting may contribute to the increased in vivo activity of SF1126 compared to LY294002 alone [, ].
Physical and Chemical Properties Analysis

The key physical and chemical property of SF1126 is its improved water solubility compared to LY294002 []. This enhanced solubility enables its formulation for intravenous administration [, ]. The provided abstracts do not detail other physical and chemical properties of SF1126.

Applications
  • Multiple Myeloma: SF1126 has demonstrated promising activity against multiple myeloma cell lines and in vivo models, inhibiting proliferation and inducing apoptosis [, , ]. It has shown synergistic effects in combination with agents like bortezomib, dexamethasone, and melphalan [, ].
  • B-cell Lymphomas: Preclinical studies have shown that SF1126 effectively inhibits the growth of various aggressive B-cell lymphoma cell lines, surpassing the efficacy of the PI3Kδ-specific inhibitor CAL-101 [, ]. It induces apoptosis, inhibits cell cycle progression, and enhances rituximab-induced apoptosis [, ].
  • Solid Tumors: SF1126 has demonstrated activity against various solid tumors in preclinical models, including prostate cancer, glioma, renal cell carcinoma, breast cancer, Ewing sarcoma, hepatocellular carcinoma, and neuroblastoma [, , , , , , , , ]. It has shown potential for overcoming resistance to targeted therapies like trastuzumab and sorafenib [, ].
  • Inhibition of Tumor-Induced Angiogenesis: SF1126 exhibits antiangiogenic activity, as demonstrated by reduced microvessel density in tumor models [, , ]. This effect is likely mediated through the inhibition of HIF1α and VEGF expression, key regulators of angiogenesis [, ].
  • Targeting Cancer Stem Cells: SF1126 has shown activity against hematological cancer stem cells in vitro, suggesting potential for targeting this therapeutically challenging cell population [].

LY294002 (SF1101)

Compound Description: LY294002 is a potent and cell-permeable inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. LY294002 inhibits all class I PI3K isoforms but has poor solubility and off-target activity, limiting its clinical use. []

Relevance: LY294002 is the active moiety of SF1126. [, ] SF1126 is a peptidic prodrug of LY294002, designed to overcome LY294002's limitations by improving its solubility, site selectivity, and delivery to tumor tissue. [, ] SF1126 converts to LY294002 in vivo, releasing the active inhibitor to exert its antitumor effects. [, , ]

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used for treating multiple myeloma. It induces apoptosis in myeloma cells and is often included in combination therapy regimens. [, ]

Relevance: Preclinical studies have shown synergistic anti-myeloma effects when SF1126 is combined with bortezomib. [, , ] The combination therapy demonstrated enhanced efficacy compared to either agent alone. [, , ]

Dexamethasone

Compound Description: Dexamethasone is a corticosteroid frequently used in multiple myeloma treatment. It induces apoptosis in myeloma cells but resistance can develop. [, ]

Relevance: Combining SF1126 with dexamethasone demonstrated increased cell death in myeloma cells, including dexamethasone-resistant cell lines. [] This suggests that SF1126 might help overcome dexamethasone resistance in myeloma.

Melphalan

Compound Description: Melphalan is a chemotherapy drug that is often used to treat multiple myeloma. []

Relevance: In vitro studies have shown that combining SF1126 with melphalan leads to increased growth inhibition of multiple myeloma cells compared to either drug alone. [] This suggests that combining the two agents may be a promising strategy for treating multiple myeloma.

CAL-101

Compound Description: CAL-101 is a selective inhibitor of the delta isoform of PI3K (PI3Kδ). It has shown efficacy in certain B-cell malignancies. []

Relevance: Unlike SF1126, which is a pan-PI3K inhibitor, CAL-101 selectively targets the PI3Kδ isoform. [] In preclinical studies with DLBCL cell lines, SF1126 showed superior efficacy compared to CAL-101, potentially due to its broader inhibition of PI3K isoforms. [, ]

Gefitinib

Compound Description: Gefitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), often used in treating certain types of lung cancer. []

Relevance: While gefitinib alone had limited effect on triple-negative breast cancer (TNBC) cells, combining it with SF1126 significantly induced apoptosis in these cells. [] This synergistic effect is thought to be mediated through the EGFR-PI3K-AKT-mTOR pathway. []

Docetaxel

Compound Description: Docetaxel is a chemotherapy drug that disrupts microtubule function in cells, used for treating several cancer types, including prostate cancer. []

SF2523

Compound Description: SF2523 is a novel dual inhibitor of PI3K and BRD4. []

Relevance: Similar to SF1126, SF2523 targets both PI3K and BRD4. [] In preclinical Ewing Sarcoma models, both SF1126 and SF2523 demonstrated promising antitumor activity. []

Sorafenib

Compound Description: Sorafenib is a multikinase inhibitor that targets the Ras/Raf/MAPK pathway, approved for treating advanced hepatocellular carcinoma (HCC). []

Relevance: While sorafenib blocks the Ras/Raf/MAPK pathway, it does not inhibit PI3K/AKT/mTOR or c-Myc activation. [] Combining SF1126, a dual PI3K/BRD4 inhibitor, with sorafenib showed synergistic antitumor effects in HCC cell lines and in vivo models, highlighting the potential of this combination therapy. []

Rosiglitazone

Compound Description: Rosiglitazone is a PPAR-gamma agonist known to induce PTEN expression, a tumor suppressor gene. []

Relevance: In alveolar rhabdomyosarcoma (aRMS) cells, rosiglitazone induced PTEN expression and resulted in decreased p-Akt levels, similar to the effects observed with SF1126. [] This suggests that both compounds can influence the PI3K pathway through different mechanisms.

Properties

CAS Number

936487-67-1

Product Name

SF1126

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoate

Molecular Formula

C39H48N8O14

Molecular Weight

852.8 g/mol

InChI

InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1

InChI Key

SVNJBEMPMKWDCO-KCHLEUMXSA-N

SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

SF-1126, SF1126, SF 1126

Canonical SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)[O-])C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.